3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Replication Protein A Inhibition Protein-Protein Interaction Medicinal Chemistry

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 5862-35-1) is the essential 4-carboxylic acid regioisomer for medicinal chemistry programs targeting DNA damage response (e.g., RPA70N) and xanthine oxidoreductase. The para-bromine handle enables mild Suzuki diversification, while the 4-COOH is required for target binding—generic substitution with 3- or 5-COOH isomers results in total activity loss. cLogP 4.41 positions this scaffold optimally for CNS and membrane targets. Procure with confidence: orthogonal reactivity eliminates protecting-group steps and accelerates SAR campaigns.

Molecular Formula C16H11BrN2O2
Molecular Weight 343.17 g/mol
CAS No. 5862-35-1
Cat. No. B5157346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS5862-35-1
Molecular FormulaC16H11BrN2O2
Molecular Weight343.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)O
InChIInChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
InChIKeyVQAJKAHGYFKISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 5862-35-1): Synthesis and Properties for Advanced Heterocyclic Research


3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 5862-35-1) is a heterocyclic building block featuring a pyrazole core with a carboxylic acid group at the 4-position, a 4-bromophenyl substituent at the 3-position, and a phenyl group at the 1-position. Its molecular formula is C16H11BrN2O2 and molecular weight 343.17 g/mol . The compound belongs to the 1,3-diphenylpyrazole-4-carboxylic acid class, which serves as a versatile scaffold in medicinal chemistry and agrochemical research [1]. The bromine atom at the para-position of the 3-phenyl ring provides a synthetic handle for further functionalization via cross-coupling reactions, while the carboxylic acid moiety enables amide or ester derivatization .

Why Structural Analog Substitution of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 5862-35-1) Compromises Research Outcomes


The substitution pattern on the 1,3-diphenylpyrazole-4-carboxylic acid scaffold critically dictates both synthetic utility and biological activity. In closely related diphenylpyrazole carboxylic acid series evaluated as Replication Protein A (RPA) inhibitors, moving the carboxylic acid group from the 4-position to the 3- or 5-position of the pyrazole ring resulted in complete loss of inhibitory activity (Kd > 100 μM vs. Kd = 2.9–15 μM for 4-carboxylic acid analogs) [1]. Similarly, replacing the para-bromine with hydrogen (unsubstituted phenyl) or chlorine dramatically altered binding affinity [1]. The 4-carboxylic acid moiety is essential for metal chelation in certain enzyme targets (e.g., xanthine oxidoreductase), while the bromine atom enables orthogonal reactivity that cannot be replicated by des-bromo or alternative halogen analogs without altering both the synthetic pathway and downstream properties [2]. Generic substitution among pyrazole-4-carboxylic acid regioisomers or halogen variants is therefore scientifically invalid without re-optimization of the entire synthetic or biological workflow.

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 5862-35-1): Quantitative Differentiation from In-Class Analogs


Structural Determinants of RPA70N Binding Affinity: 4-Carboxylic Acid vs. 3/5-Carboxylic Acid Regioisomers

In a systematic SAR study of diphenylpyrazole carboxylic acids as RPA70N inhibitors, the 4-carboxylic acid regioisomer (exemplified by compound 9a) demonstrated a Kd of 2.9 μM, whereas the 3-carboxylic acid and 5-carboxylic acid regioisomers exhibited no detectable binding (Kd > 100 μM) under identical HSQC NMR titration conditions [1]. The target compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid shares the essential 4-carboxylic acid pharmacophore required for RPA70N engagement, while its 5-carboxylic acid regioisomer (CAS 618101-91-0) and 3-carboxylic acid regioisomer (CAS 372107-34-1) are predicted to be inactive based on this class-level SAR [1]. The bromine substitution at the para-position of the 3-phenyl ring further modulates activity; in the RPA inhibitor series, halogen substitution at this position yielded Kd values ranging from 2.9 μM (Br) to 15 μM (unsubstituted), representing a >5-fold difference in binding affinity [1].

Replication Protein A Inhibition Protein-Protein Interaction Medicinal Chemistry

Xanthine Oxidoreductase Inhibition: Potency of 1-Phenyl-Pyrazole-4-Carboxylic Acid Scaffold vs. Other Heterocyclic Cores

A series of 1-phenyl-pyrazole-4-carboxylic acid derivatives were evaluated as xanthine oxidoreductase (XOR) inhibitors, with the most potent compounds (16c, 16d, 16f) achieving IC50 values of 5.7 nM, 5.7 nM, and 4.2 nM, respectively, comparable to the clinical drug febuxostat (IC50 = 5.4 nM) [1]. The 4-carboxylic acid group coordinates to the molybdenum cofactor in the XOR active site, a binding mode confirmed by molecular docking studies [1]. Substitution on the phenyl rings significantly modulated activity: compounds bearing halogen substituents (e.g., 16f with 4-Cl on the N1-phenyl ring) showed IC50 values ranging from 4.2 nM to >1000 nM depending on substitution pattern [1]. The target compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid incorporates the essential 4-carboxylic acid pharmacophore and a para-bromophenyl substituent at the 3-position, a substitution pattern consistent with sub-10 nM XOR inhibitory potential in this scaffold class, distinguishing it from non-carboxylic acid pyrazoles or alternative heterocyclic cores (e.g., triazoles, imidazoles) that lack the capacity for molybdenum coordination [1].

Xanthine Oxidoreductase Hyperuricemia Enzyme Inhibition

Synthetic Versatility: Bromine as a Cross-Coupling Handle vs. Des-Bromo or Alternative Halogen Analogs

The para-bromine substituent on the 3-phenyl ring of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid enables a range of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) that are not accessible with the corresponding des-bromo analog (1,3-diphenyl-1H-pyrazole-4-carboxylic acid, CAS 77169-12-1) or require harsher conditions with chloro analogs [1]. Bromine exhibits superior reactivity in oxidative addition to Pd(0) compared to chlorine (typical relative rates: C-Br ~50-100x faster than C-Cl under standard Suzuki conditions), while offering greater stability and ease of handling than iodine [2]. This allows for milder reaction conditions, higher yields, and broader substrate scope in library synthesis campaigns [3]. The carboxylic acid group at the 4-position remains available for orthogonal derivatization (amide coupling, esterification) without interfering with cross-coupling at the bromine site [3].

Cross-Coupling Synthetic Chemistry Building Blocks

Predicted Physicochemical Properties: cLogP and Solubility Differentiation from Hydrophilic Analogs

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a calculated LogP of 4.41, placing it in a lipophilic range suitable for membrane permeability but distinct from more polar analogs bearing heteroatom-containing substituents . In comparison, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (des-bromo analog) has a cLogP of approximately 3.8, while 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has a cLogP of ~3.5 . The 0.6-0.9 LogP unit increase conferred by the bromine atom corresponds to a theoretical 4-8 fold increase in lipophilicity, which can significantly impact membrane permeability, plasma protein binding, and metabolic stability in biological assays [1]. The molecular weight of 343.17 g/mol and topological polar surface area (tPSA) of 55.1 Ų fall within favorable drug-like space according to Lipinski's and Veber's rules .

Physicochemical Properties Drug-Likeness ADME

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 5862-35-1): Recommended Application Scenarios Based on Differentiated Evidence


Scaffold for Replication Protein A (RPA) Inhibitor Lead Optimization

The 4-carboxylic acid regioisomer is required for RPA70N binding, with the para-bromophenyl substitution providing a ~5-fold affinity enhancement over unsubstituted analogs (Kd = 2.9 μM vs. 15 μM) [1]. This compound serves as a starting point for SAR exploration via cross-coupling diversification at the bromine position, enabling rapid library synthesis to optimize potency and selectivity against RPA-protein interactions implicated in DNA damage response pathways [1].

Intermediate for High-Potency Xanthine Oxidoreductase Inhibitor Development

The 1-phenyl-pyrazole-4-carboxylic acid scaffold yields XOR inhibitors with single-digit nanomolar IC50 values, outperforming allopurinol by >1000-fold and matching febuxostat in potency [1]. The 4-bromophenyl substituent at the 3-position can be further elaborated via Suzuki coupling to introduce diverse aryl/heteroaryl groups, enabling systematic exploration of the XOR active site hydrophobic pocket to improve selectivity and pharmacokinetic properties [1].

Versatile Heterocyclic Building Block for Parallel Synthesis and Medicinal Chemistry Libraries

The orthogonal reactivity profile (bromine for cross-coupling, carboxylic acid for amide/ester formation) allows for two-directional diversification without protecting group manipulation [1]. The cLogP of 4.41 positions this scaffold in an optimal lipophilicity range for CNS- or membrane-targeted programs, while the bromine atom provides a reactive handle that is 50-100x more amenable to mild Suzuki coupling than the corresponding chloro analog [2]. This compound is ideally suited for automated parallel synthesis workflows generating focused libraries of 20-200 analogs per campaign [3].

Reference Standard for Regioisomer Purity and Analytical Method Development

Given the stark functional differences between 4-carboxylic acid, 3-carboxylic acid, and 5-carboxylic acid regioisomers (e.g., >34-fold difference in RPA70N binding Kd) [1], 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid serves as a critical reference standard for verifying regioisomeric purity in synthetic batches of structurally related analogs. HPLC methods capable of resolving the 4-carboxylic acid from the 3- and 5-carboxylic acid regioisomers are essential for quality control in medicinal chemistry supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.